

# Validating Nota-P2-RM26 Imaging Findings with Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Nota-P2-RM26 |           |
| Cat. No.:            | B15602829    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Nota-P2-RM26**, a gastrin-releasing peptide receptor (GRPR) antagonist radiotracer, with alternative imaging agents. It offers supporting experimental data to validate its imaging findings with histological evidence, aiding researchers in the evaluation and selection of appropriate tools for prostate cancer imaging and drug development.

### **Introduction to Nota-P2-RM26**

**Nota-P2-RM26** is a promising radiopharmaceutical for the imaging of GRPR-expressing cancers, most notably prostate cancer. It consists of the GRPR antagonist RM26 coupled to a NOTA chelator, which can be labeled with radionuclides like Gallium-68 (<sup>68</sup>Ga) for Positron Emission Tomography (PET) imaging. The antagonist nature of RM26 is advantageous as it does not induce the downstream signaling and receptor internalization associated with agonists, potentially leading to higher tumor retention and clearer images.[1]

The validation of imaging signals with ground-truth histological data is paramount in preclinical and clinical research. This guide delves into the quantitative relationship between **Nota-P2-RM26** PET imaging and GRPR expression in tissues, alongside a comparison with other GRPR-targeting radiotracers.



# Comparative Analysis of GRPR-Targeting Radiotracers

The performance of <sup>68</sup>Ga-**Nota-P2-RM26** has been evaluated against other GRPR-targeting agents in preclinical models. The following tables summarize key quantitative data from these studies, primarily conducted in PC-3 human prostate cancer xenografts in mice.

Table 1: In Vitro Binding Affinity of GRPR Antagonists

| Compound                      | Cell Line | IC50 (nM)   |
|-------------------------------|-----------|-------------|
| <sup>68</sup> Ga-Nota-P2-RM26 | PC-3      | 0.91 ± 0.19 |
| <sup>68</sup> Ga-RM2          | PC-3      | ~1-5        |
| <sup>68</sup> Ga-NeoBOMB1     | PC-3      | ~1-10       |

IC<sub>50</sub> values represent the concentration of the compound that inhibits 50% of the binding of a standard radioligand, indicating the compound's binding affinity. Lower values signify higher affinity.

Table 2: Preclinical Tumor Uptake and Biodistribution of <sup>68</sup>Ga-labeled GRPR Antagonists in PC-3 Xenografts (%ID/g)

| Radiotrac<br>er                   | Time p.i.<br>(h) | Tumor       | Blood       | Liver       | Kidneys   | Pancreas    |
|-----------------------------------|------------------|-------------|-------------|-------------|-----------|-------------|
| <sup>68</sup> Ga-Nota-<br>P2-RM26 | 1                | 5.5 ± 0.7   | 0.11 ± 0.02 | 0.25 ± 0.04 | 1.8 ± 0.3 | 10.1 ± 1.5  |
| <sup>68</sup> Ga-RM2              | 1                | ~3-5        | ~0.1-0.2    | ~0.3-0.5    | ~1.5-2.5  | ~15-20      |
| <sup>68</sup> Ga-<br>NeoBOMB<br>1 | 1                | ~9.6 ± 0.99 | ~0.1        | ~0.4        | ~1.5      | ~30.7 ± 4.3 |

%ID/g: percentage of injected dose per gram of tissue. Data is compiled from multiple preclinical studies and presented as approximate ranges or representative values.



## **Histological Validation of GRPR Imaging**

A direct correlation between the intensity of the PET signal from a GRPR-targeting radiotracer and the level of GRPR expression in the tissue provides strong validation for the imaging agent. A study on <sup>68</sup>Ga-RM2, a close analog of **Nota-P2-RM26**, demonstrated a significant positive correlation between the tracer uptake (SUVmax) on PET scans and the GRPR expression levels determined by immunohistochemistry (IHC) in prostate cancer patients.[2] This indicates that the imaging signal accurately reflects the underlying molecular target.

Workflow for Correlating PET Imaging with Histology:



Click to download full resolution via product page

Figure 1. Workflow for validating PET imaging with histology.

# Experimental Protocols Preclinical <sup>68</sup>Ga-Nota-P2-RM26 PET/CT Imaging Protocol



- Animal Model: Male athymic nude mice (4-6 weeks old) are subcutaneously inoculated with PC-3 human prostate cancer cells (5-10 x 10<sup>6</sup> cells) in the flank. Tumors are allowed to grow to a size of 100-500 mm<sup>3</sup>.
- Radiotracer Administration: Mice are intravenously injected via the tail vein with approximately 3.7-7.4 MBq (100-200 μCi) of <sup>68</sup>Ga-Nota-P2-RM26.
- PET/CT Imaging: At 1-hour post-injection, mice are anesthetized with isoflurane and placed in a small-animal PET/CT scanner. A CT scan is performed for anatomical reference, followed by a 10-20 minute static PET scan.
- Image Analysis: Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs on the co-registered PET/CT images to determine the tracer uptake, expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

## **GRPR Immunohistochemistry Protocol**

- Tissue Preparation: Following imaging, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 μm thick sections are cut and mounted on glass slides.
- Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
- Immunostaining:
  - Slides are incubated with a primary antibody against GRPR.
  - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
  - The signal is visualized using a chromogen (e.g., DAB), which produces a brown precipitate at the site of the antigen.
  - Slides are counterstained with hematoxylin to visualize cell nuclei.
- Scoring: The intensity of GRPR staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positively stained tumor cells are assessed



by a pathologist. A composite score (e.g., H-score) can be calculated to provide a quantitative measure of GRPR expression.

## **GRPR Signaling Pathway**

**Nota-P2-RM26** acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). Understanding the signaling pathway that it blocks is crucial for drug development professionals. Upon binding of its natural ligand, gastrin-releasing peptide (GRP), GRPR activates several downstream pathways implicated in tumor growth, proliferation, and invasion.





Click to download full resolution via product page

Figure 2. Simplified GRPR signaling pathway and the inhibitory action of Nota-P2-RM26.



### Conclusion

**Nota-P2-RM26** is a high-affinity GRPR antagonist that enables sensitive and specific imaging of GRPR-expressing tumors. Preclinical data demonstrates its favorable biodistribution profile and high tumor uptake. Importantly, clinical studies with the closely related <sup>68</sup>Ga-RM2 have shown a strong correlation between PET signal intensity and histological GRPR expression, validating the use of this class of radiotracers for non-invasively assessing GRPR status in tumors. This guide provides the necessary data and protocols to support the use of **Nota-P2-RM26** in research and drug development, offering a reliable tool for understanding GRPR biology in cancer and for the development of targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Validating Nota-P2-RM26 Imaging Findings with Histology: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602829#validating-nota-p2-rm26-imaging-findings-with-histology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com